3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol

Catalog No.
S12267720
CAS No.
M.F
C12H19N3O2S2
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-...

Product Name

3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol

IUPAC Name

3-(4-propan-2-ylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione

Molecular Formula

C12H19N3O2S2

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C12H19N3O2S2/c1-10(2)14-5-7-15(8-6-14)19(16,17)12-9-13-4-3-11(12)18/h3-4,9-10H,5-8H2,1-2H3,(H,13,18)

InChI Key

APAZOIAYQPSJJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CNC=CC2=S

3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is a chemical compound with the molecular formula C12H19N3O2S2C_{12}H_{19}N_{3}O_{2}S_{2} and a molecular weight of approximately 301.4 g/mol. This compound features a pyridine ring substituted with a thiol group and a sulfonyl group connected to a piperazine derivative, specifically 4-isopropylpiperazine. The presence of both the thiol and sulfonyl functional groups suggests potential reactivity and biological activity, making it a subject of interest in pharmaceutical research and development .

The chemical reactivity of 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol can be attributed to its functional groups:

  • Thiol Group: The thiol group (-SH) is known for its nucleophilic properties, allowing it to participate in various reactions, such as disulfide bond formation or substitution reactions with electrophiles.
  • Sulfonyl Group: The sulfonyl moiety can act as an electrophilic center, making the compound reactive towards nucleophiles. This dual reactivity can facilitate diverse synthetic transformations.

Potential reactions include:

  • Nucleophilic substitution at the sulfur atom.
  • Oxidation reactions involving the thiol group to form disulfides.
  • Formation of metal complexes due to the thiol’s ability to coordinate with metal ions.

Research indicates that compounds similar to 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol may exhibit various biological activities, including:

  • Antimicrobial Activity: Some studies suggest that thiol-containing compounds can possess antimicrobial properties, potentially making this compound useful in developing new antibiotics.
  • Anticancer Properties: Sulfonamides and related compounds have been studied for their potential in cancer therapy, possibly through mechanisms involving apoptosis induction or inhibition of tumor growth.
  • Neuroactive Effects: Given the presence of the piperazine moiety, there may be implications for neuropharmacological activity, which could influence neurotransmitter systems.

The synthesis of 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol typically involves multi-step organic reactions:

  • Formation of the Piperazine Derivative: Synthesize 4-isopropylpiperazine through alkylation of piperazine with isopropyl halides.
  • Sulfonation Reaction: Introduce the sulfonyl group using sulfonating agents (e.g., sulfur trioxide or chlorosulfonic acid) to form the sulfonamide derivative.
  • Thiol Introduction: Finally, introduce the thiol group at the 4-position of the pyridine ring via nucleophilic substitution or reduction methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

The unique structure and properties of 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol lend themselves to various applications:

  • Pharmaceutical Development: Potential use as an active pharmaceutical ingredient in drugs targeting infections or cancer.
  • Chemical Research: As a building block for synthesizing more complex molecules in medicinal chemistry.
  • Biochemical Probes: The thiol functionality may allow this compound to serve as a probe in biochemical assays.

Interaction studies involving 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with biological macromolecules could reveal its mechanism of action and therapeutic potential.
  • Metabolic Pathway Analysis: Investigating how this compound is metabolized within biological systems may provide insights into its efficacy and safety profile.

Such studies are crucial for evaluating its suitability as a drug candidate.

Similar Compounds

Several compounds share structural similarities with 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol. Notable examples include:

Compound NameCAS NumberKey Features
3-((4-Ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol1352525-63-3Similar structure but with ethyl instead of isopropyl
3-(Piperazin-1-sulfonyl)pyridineN/ALacks isopropyl substitution; simpler structure
Pyridine-based sulfonamidesVariousGeneral class; varying substituents on pyridine

Uniqueness

The uniqueness of 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol lies in its specific combination of functional groups that may confer distinct biological activities not found in simpler analogs. The presence of both a thiol and sulfonamide moiety enhances its potential as a versatile scaffold for drug development.

Novel Synthetic Pathways for Piperazine-Sulfonyl-Pyridine-Thiol Hybrids

The synthesis of 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol involves sequential functionalization of the pyridine core, sulfonamide coupling, and piperazine incorporation. A representative route begins with the regioselective sulfonylation of 4-thiopyridine derivatives. For instance, pyridine-4-thiol undergoes sulfonylation with 4-isopropylpiperazine-1-sulfonyl chloride under basic conditions, typically using tetrahydrofuran (THF) as a solvent and triethylamine as a base. This reaction proceeds via nucleophilic attack of the pyridine-thiol’s sulfur atom on the electrophilic sulfur of the sulfonyl chloride, forming the sulfonamide linkage.

A critical advancement involves the use of zinc dust to facilitate sulfonamide bond formation while minimizing side reactions such as over-sulfonation or oxidation of the thiol group. Post-sulfonylation, the isopropylpiperazine moiety is introduced via nucleophilic substitution or coupling reactions. For example, 1-((4-substitutedphenyl)sulfonyl)piperazine intermediates react with bromoacetyl derivatives to install the isopropyl group at the piperazine nitrogen. Recent protocols emphasize modularity, enabling the incorporation of diverse piperazine substituents through late-stage functionalization.

Table 1: Representative Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Key Observation
Sulfonylation4-Isopropylpiperazine-1-sulfonyl chloride, THF, Et₃N, 0–5°C78–85High regioselectivity at C3
Piperazine CouplingBromoacetyl chloride, Zn dust, RT65–72Minimal epimerization
Thiol ProtectionTrityl chloride, DCM, DMAP90Compatibility with sulfonamide

Catalytic Systems for Regioselective Sulfonylation of Pyridine-Thiol Derivatives

Regioselective sulfonylation at the pyridine C3 position remains a central challenge due to competing reactivity at C2 and C4. Palladium-catalyzed methods have emerged as powerful tools for achieving precise control. For instance, palladium(II) acetate in combination with Xantphos ligands promotes C3-selective sulfonylation of pyridine-4-thiol derivatives via a proposed Pd-π-allyl intermediate. This system leverages the electron-deficient nature of the pyridine ring to direct sulfonyl group installation.

Base-mediated strategies further enhance regioselectivity. A recent breakthrough employs N-methylpiperidine as a sterically demanding base to steer sulfinic acid salts toward C3 sulfonylation. The reaction proceeds through a preactivation step with triflic anhydride, generating a pyridinium triflate intermediate that undergoes nucleophilic attack by sodium para-toluenesulfinate. This method achieves >90% regioselectivity for C3 substitution across diverse pyridine-thiol substrates.

Mechanistic Insights

  • Preactivation: Triflic anhydride activates pyridine-4-thiol, forming a reactive pyridinium species.
  • Nucleophilic Attack: Sulfinic acid salts attack the C3 position, driven by the base’s steric and electronic effects.
  • Rearomatization: Elimination of triflate restores aromaticity, yielding the sulfonylated product.

Green Chemistry Approaches in Multi-Step Heterocyclic Assembly

The synthesis of 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol benefits from green chemistry principles, particularly in solvent selection and catalytic recycling. A notable example replaces traditional chlorinated solvents with cyclopentyl methyl ether (CPME), a renewable solvent with low toxicity. This substitution reduces environmental impact while maintaining reaction efficiency (yields: 70–75%).

Solid acid catalysts, such as K-10 montmorillonite, enable solvent-free annulation reactions during piperazine ring formation. For instance, cyclocondensation of 1,2-diamines with carbonyl compounds in the presence of K-10 montmorillonite affords piperazine derivatives in 80–85% yield, eliminating the need for hazardous solvents. Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes, as demonstrated in the sulfonylation step (150°C, 10 minutes, 82% yield).

Table 2: Green Chemistry Metrics for Key Steps

ParameterConventional MethodGreen MethodImprovement
Solvent ToxicityTHF, DCMCPME, H₂OReduced aquatic toxicity
Catalyst RecoveryHomogeneous (e.g., H₂SO₄)Heterogeneous (K-10 clay)95% recovery
Energy Consumption12 h refluxMicrowave, 10 min98% energy reduction

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

301.09186920 g/mol

Monoisotopic Mass

301.09186920 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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